molecular formula C12H18OS B14079316 1-[(Propan-2-yl)oxy]-4-[(propan-2-yl)sulfanyl]benzene CAS No. 86636-08-0

1-[(Propan-2-yl)oxy]-4-[(propan-2-yl)sulfanyl]benzene

Cat. No.: B14079316
CAS No.: 86636-08-0
M. Wt: 210.34 g/mol
InChI Key: HCSAKFKFEDXIGC-UHFFFAOYSA-N
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Description

Benzene, 1-(1-methylethoxy)-4-[(1-methylethyl)thio]-: is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with an isopropoxy group and an isopropylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(1-methylethoxy)-4-[(1-methylethyl)thio]- typically involves the following steps:

    Starting Materials: The synthesis begins with benzene as the core structure.

    Substitution Reactions: The introduction of the isopropoxy group and the isopropylthio group is achieved through substitution reactions. Common reagents used in these reactions include isopropyl alcohol and isopropylthiol.

    Reaction Conditions: These reactions are usually carried out under controlled conditions, such as specific temperatures and the presence of catalysts to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of Benzene, 1-(1-methylethoxy)-4-[(1-methylethyl)thio]- may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and efficiency. The use of continuous flow reactors and advanced separation techniques ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzene, 1-(1-methylethoxy)-4-[(1-methylethyl)thio]- can undergo oxidation reactions, where the isopropylthio group is oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isopropylthio group to a thiol group.

    Substitution: The compound can participate in further substitution reactions, where the isopropoxy or isopropylthio groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions.

    Thiols: From reduction reactions.

    Various Substituted Benzene Derivatives: From substitution reactions.

Scientific Research Applications

Benzene, 1-(1-methylethoxy)-4-[(1-methylethyl)thio]- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-(1-methylethoxy)-4-[(1-methylethyl)thio]- involves its interaction with specific molecular targets. The isopropylthio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The benzene ring can participate in π-π interactions with aromatic residues in proteins, influencing their structure and activity.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-(1-methylethoxy)-3-[(1-methylethyl)thio]-: Similar structure but different position of the isopropylthio group.

    Benzene, 1-(1-methylethoxy)-2-[(1-methylethyl)thio]-: Another positional isomer with different chemical properties.

Uniqueness

Benzene, 1-(1-methylethoxy)-4-[(1-methylethyl)thio]- is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. This positional specificity can lead to distinct chemical and biological properties compared to its isomers.

Properties

CAS No.

86636-08-0

Molecular Formula

C12H18OS

Molecular Weight

210.34 g/mol

IUPAC Name

1-propan-2-yloxy-4-propan-2-ylsulfanylbenzene

InChI

InChI=1S/C12H18OS/c1-9(2)13-11-5-7-12(8-6-11)14-10(3)4/h5-10H,1-4H3

InChI Key

HCSAKFKFEDXIGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)SC(C)C

Origin of Product

United States

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